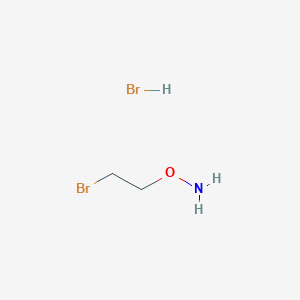

O-(2-bromoethyl)hydroxylamine hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

O-(2-bromoethyl)hydroxylamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6BrNO.BrH/c3-1-2-5-4;/h1-2,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFMLWSMSMPBTFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)ON.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597848 | |

| Record name | O-(2-Bromoethyl)hydroxylamine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65920-18-5 | |

| Record name | O-(2-Bromoethyl)hydroxylamine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(2-bromoethyl)hydroxylamine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Hydroxylamine Derivatives in Synthetic Chemistry

Hydroxylamine (B1172632) derivatives are a class of organic compounds that play a crucial role in modern synthetic chemistry. Their utility stems from the presence of the reactive hydroxylamine (-ONH₂) functional group, which can act as both a nucleophile and an electrophile, depending on the reaction conditions and the nature of the substituents. This dual reactivity allows for the construction of a diverse array of complex molecules.

One of the primary applications of hydroxylamine derivatives is in the formation of carbon-nitrogen bonds, a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and materials. organic-chemistry.org For instance, they are employed in the synthesis of primary anilines and can be used to introduce nitrogen into Csp²-Csp³ bonds of aryl alkanes. researchgate.net Furthermore, hydroxylamine derivatives are key precursors for the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in biologically active compounds. researchgate.netnih.gov Their ability to act as nucleophiles is demonstrated in reactions like the Zbiral-type deamination of N-nitroso-N-acetyl neuraminic acid. nih.gov The development of new methods utilizing hydroxylamine derivatives, such as palladium-catalyzed cross-coupling reactions to form N-arylhydroxylamines, continues to expand their synthetic utility. organic-chemistry.org

Overview of O 2 Bromoethyl Hydroxylamine Hydrobromide As a Versatile Synthetic Reagent

O-(2-bromoethyl)hydroxylamine hydrobromide is a white to pale-yellow solid that serves as a stable and convenient source of the O-(2-bromoethyl)hydroxylamine cation. The hydrobromide salt form enhances its stability and handling properties. Its versatility as a synthetic reagent is rooted in the orthogonal reactivity of its two functional groups: the bromoethyl group, which is susceptible to nucleophilic substitution, and the hydroxylamine (B1172632) group, which can participate in a variety of condensation and nucleophilic addition reactions.

The compound is typically synthesized by the reaction of 2-bromoethanol (B42945) with hydroxylamine in the presence of hydrobromic acid. An alternative route involves the treatment of N-(2-bromoethoxy)phthalimide with hydrobromic acid and acetic acid. chemicalbook.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₂H₇Br₂NO | |

| Molecular Weight | 220.89 g/mol | |

| Appearance | Pale-yellow to Yellow-brown Solid | |

| Melting Point | 174–180 °C | |

| Purity | >95% | |

| CAS Number | 65920-18-5 |

Scope and Academic Relevance of Its Chemical Transformations

Direct Synthesis Approaches

The most prevalent and industrially significant method for synthesizing this compound is through direct reaction pathways. These methods are favored for their straightforward, often one-step, procedures.

Nucleophilic Substitution of 2-Bromoethanol (B42945) with Hydroxylamine

The primary direct synthesis involves a nucleophilic substitution reaction between 2-bromoethanol and hydroxylamine, conducted in the presence of hydrobromic acid. In this reaction, the nucleophilic nitrogen atom of hydroxylamine displaces the hydroxyl group of 2-bromoethanol.

The successful synthesis of this compound via direct nucleophilic substitution is highly dependent on specific reaction conditions. The process is typically performed at an elevated temperature to facilitate the reaction. A common set of parameters involves heating the reaction mixture to 120°C for a duration of approximately 15 minutes. This specific combination of temperature and time has been reported to yield the desired product in the range of 74%. chemicalbook.com

Key parameters for this reaction are summarized in the table below.

| Parameter | Details | Source(s) |

| Reactants | 2-Bromoethanol, Hydroxylamine | |

| Solvent/Reagent | Concentrated Hydrobromic Acid | |

| Temperature | 120°C | chemicalbook.com |

| Reaction Time | ~15 minutes | chemicalbook.com |

| Reported Yield | ~74% | chemicalbook.com |

Optimization of these parameters is crucial for maximizing yield and purity. The concentration of the hydrobromic acid and the molar ratios of the reactants are key variables that can be adjusted.

Hydrobromic acid (HBr) plays a dual, critical role in this synthesis. Firstly, it acts as the solvent medium for the reaction. Secondly, and more importantly, it functions as a protonating agent. The acid protonates the hydroxyl group of 2-bromoethanol, converting it into a better leaving group (water). This protonation facilitates the subsequent nucleophilic attack by the hydroxylamine. Furthermore, the bromide ion from the HBr serves as the counterion, stabilizing the final product as a hydrobromide salt, which enhances its stability and simplifies handling.

While a 74% yield is commonly reported, strategies analogous to similar substitution reactions can be considered for yield enhancement. In the related synthesis of β-bromoethylamine hydrobromide from ethanolamine (B43304) and HBr, procedural modifications are used to drive the reaction to completion. orgsyn.orgchemicalbook.com These techniques include the continuous removal of water, the by-product of the reaction, to shift the equilibrium towards the product side. This can be achieved through methods such as azeotropic distillation, for instance by adding a solvent like xylene, or by a process of repeated distillation and refluxing of the reaction mixture. orgsyn.orgchemicalbook.com Such strategies could potentially be adapted to improve the yield of this compound.

Alternative Hydroxylamine Sources and Acidic Media

The synthesis can be performed using different forms of hydroxylamine. While free hydroxylamine can be used, hydroxylamine salts such as hydroxylamine hydrochloride are also viable sources. Typically, the reaction employs 1 to 2 equivalents of the hydroxylamine source relative to 2-bromoethanol. While hydrobromic acid is the most direct choice for the acidic medium to form the hydrobromide salt, other strong mineral acids could theoretically be used to facilitate the substitution, followed by the introduction of a bromide source. However, the use of hydrobromic acid remains the most straightforward and documented method.

Synthesis via Protected Intermediates

An alternative and well-documented route to this compound involves the use of a protected intermediate, specifically N-(2-bromoethoxy)phthalimide. chemicalbook.com This multi-step approach allows for greater control and isolation of intermediates.

The synthesis proceeds by first preparing the N-(2-bromoethoxy)phthalimide intermediate. This intermediate is then subjected to cleavage to yield the final product. The cleavage step is accomplished by treating the N-(2-bromoethoxy)phthalimide with concentrated hydrobromic acid (typically 48 wt%) and acetic acid. chemicalbook.com The mixture is heated, with conditions similar to the direct synthesis, at 120°C for 15 minutes. chemicalbook.com Following the reaction, the mixture is cooled, and the phthalic acid precipitate is removed by filtration. The filtrate is then concentrated under reduced pressure to afford the this compound salt. chemicalbook.com This method also reports a yield of approximately 74%. chemicalbook.com

A summary of the reaction using the protected intermediate is provided below.

| Parameter | Details | Source(s) |

| Starting Material | N-(2-bromoethoxy)phthalimide | chemicalbook.com |

| Reagents | Concentrated Hydrobromic Acid (48 wt%), Acetic Acid | chemicalbook.com |

| Temperature | 120°C | chemicalbook.com |

| Reaction Time | 15 minutes | chemicalbook.com |

| Workup | Filtration of precipitate, concentration of filtrate | chemicalbook.com |

| Reported Yield | ~74% | chemicalbook.com |

This pathway, while involving more steps than the direct approach, provides a reliable method for obtaining the target compound. chemicalbook.com

Utilization of N-(2-Bromoethoxy)phthalimide as a Precursor

A common and effective route to this compound involves the use of N-(2-bromoethoxy)phthalimide as a stable, crystalline intermediate. This precursor is typically prepared through the Gabriel synthesis, a well-established method for forming primary amines from primary alkyl halides. In this context, the nitrogen of phthalimide (B116566) acts as a surrogate for the amino group of hydroxylamine.

The synthesis of N-(2-bromoethoxy)phthalimide generally involves the reaction of a phthalimide salt, such as potassium phthalimide, with an excess of 1,2-dibromoethane (B42909). orgsyn.org The phthalimide anion, a potent nucleophile, displaces one of the bromine atoms of 1,2-dibromoethane in a nucleophilic substitution reaction. byjus.com The reaction conditions can be optimized to improve yield and purity, with factors such as solvent, temperature, and reaction time playing crucial roles. For instance, the use of a polar aprotic solvent like N,N-dimethylformamide (DMF) can facilitate the reaction. nih.gov Alternatively, the reaction can be carried out under reflux conditions in acetone (B3395972) or with a base like potassium carbonate in 1,2-dibromoethane. rsc.org

Detailed research findings on the synthesis of N-(2-bromoethoxy)phthalimide are presented in the table below:

| Starting Materials | Reagents & Solvents | Reaction Conditions | Yield | Reference |

| Phthalimide, 1,2-dibromoethane | Potassium Carbonate, 1,2-dibromoethane (as solvent) | Reflux | >85% | |

| Potassium Phthalimide, Ethylene Dibromide | None (Ethylene Dibromide as reactant and solvent) | 180-190°C, 12 hours | 69-79% | orgsyn.org |

| Phthalic Anhydride, Monoethanolamine | Phosphorus Tribromide | Steam bath, then reflux for 1.25 hours | 75-80% | orgsyn.org |

| [15N]-Phthalimide potassium salt, 1,2-dibromoethane | N,N-dimethylformamide (DMF) | 0°C to room temperature, 48 hours | 71% | nih.gov |

| Potassium Phthalimide, 1,2-dibromoethane | Acetone | 60°C, 12 hours, under N2 | 89% | rsc.org |

Cleavage Strategies for Phthalimide Protection

Once N-(2-bromoethoxy)phthalimide is obtained, the phthalimide protecting group must be removed to yield the desired O-(2-bromoethyl)hydroxylamine. A prevalent and effective method for this cleavage is acid hydrolysis using a strong acid, typically hydrobromic acid, often in the presence of a co-solvent like acetic acid. chemicalbook.com The reaction mixture is heated to drive the hydrolysis of the imide bonds, leading to the formation of this compound and phthalic acid as a byproduct. The phthalic acid, being insoluble in the reaction mixture upon cooling, can be easily removed by filtration. chemicalbook.com

An example of this cleavage strategy involves treating N-(2-bromoethoxy)phthalimide with concentrated hydrobromic acid (48 wt%) and acetic acid at 120°C for 15 minutes, which affords this compound in good yield. chemicalbook.com

| Precursor | Reagents & Solvents | Reaction Conditions | Product | Yield | Reference |

| N-(2-Bromoethoxy)phthalimide | Concentrated Hydrobromic Acid (48 wt%), Acetic Acid | 120°C, 15 minutes | This compound | 74% | chemicalbook.com |

While acidic hydrolysis is common, other cleavage methods, such as hydrazinolysis, are also employed in Gabriel synthesis. byjus.com Hydrazinolysis involves reacting the N-substituted phthalimide with hydrazine (B178648) hydrate, which leads to the formation of the desired amine and a stable phthalhydrazide (B32825) byproduct. rsc.orglibretexts.org

Considerations for Reproducibility and Scalability in Laboratory Synthesis

The reproducibility and scalability of the synthesis of this compound are crucial for its practical application in a laboratory setting. The use of a patent-supported hydrobromic acid cleavage method suggests a degree of established reproducibility and scalability. However, scaling up laboratory procedures can present challenges.

A study on the synthesis of a related compound, [15N]-cholamine bromide hydrobromide, highlighted potential issues with scalability. nih.gov The initial small-scale synthesis was efficient, but larger-scale reactions suffered from lower yields and difficulties in purification, specifically the removal of the phthalic acid byproduct. nih.gov To address these issues, an improved, scalable, and operationally straightforward synthesis was developed, which relied on simple filtration and trituration for purification, demonstrating successful production on a 23.9 g scale. nih.gov

For the synthesis of N-(2-bromoethoxy)phthalimide, the choice of reagents and reaction conditions can significantly impact scalability. For example, using an excess of 1,2-dibromoethane as both a reactant and a solvent might be feasible on a small scale but could become costly and generate significant waste in larger preparations. orgsyn.org In contrast, a procedure utilizing potassium carbonate in a more conventional solvent might be more amenable to scaling.

Key factors for ensuring reproducibility and successful scalability include:

Purity of Starting Materials: Using well-characterized and pure starting materials is essential for consistent results.

Control of Reaction Parameters: Precise control over temperature, reaction time, and stoichiometry is critical.

Efficient Purification: The chosen purification method should be effective at removing byproducts and unreacted starting materials, and it should be practical for the desired scale. Methods like precipitation and filtration are often more scalable than chromatographic techniques.

Process Safety: As with any chemical synthesis, a thorough safety assessment is necessary before scaling up, especially when working with corrosive reagents like hydrobromic acid and heating reactions to elevated temperatures.

By carefully considering these factors, the laboratory synthesis of this compound via the N-(2-bromoethoxy)phthalimide precursor can be a reproducible and scalable process, providing a reliable source of this important chemical intermediate.

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The presence of a bromine atom on the ethyl chain makes the compound an effective electrophile in substitution reactions.

The core of the compound's electrophilic nature lies in the carbon-bromine (C-Br) bond. The bromine atom is highly electronegative, polarizing the bond and inducing a partial positive charge on the adjacent carbon atom, making it susceptible to attack by nucleophiles. Furthermore, the bromide ion (Br⁻) is a stable species and therefore an excellent leaving group, which facilitates nucleophilic substitution reactions. Given that the bromine is attached to a primary carbon, these substitutions typically proceed via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. The hydrobromide salt form of the molecule enhances its stability for storage and handling.

This compound's primary alkyl bromide structure allows it to react with a wide array of nucleophiles to form new covalent bonds (C-X, where X is the nucleophilic atom). This reactivity is the initial step in many of its synthetic applications, most notably in the alkylation of carbon nucleophiles like ketone enolates. rsc.org While the subsequent transformations are often the main focus, the initial bromide displacement is the key initiating event.

The table below outlines the expected reactivity with various classes of nucleophiles.

| Nucleophile Class | Example Nucleophile | Resulting C-X Bond | General Product Type |

| Carbon | Ketone Enolates, Malonic Esters | C-C | α-Alkylated Carbonyls |

| Nitrogen | Amines, Azides | C-N | N-Alkylated Amines/Azides |

| Oxygen | Alcohols, Phenoxides | C-O | Alkoxy Ethers |

| Sulfur | Thiols, Thiolates | C-S | Thioethers |

Role as a Multifunctional Surrogate in Organic Transformations

A significant feature of this compound and its derivatives is their function as stable, solid surrogates for gaseous or unstable small molecules like formaldehyde and formaldimine. rsc.org Under basic conditions, the compound can be converted into these reactive species in situ, allowing for controlled and synthetically useful transformations. rsc.org

The compound can serve as a formaldehyde equivalent, a process valuable for hydroxymethylation reactions. rsc.org This allows for the introduction of a hydroxymethyl (-CH₂OH) group onto a substrate, a common transformation in the synthesis of pharmaceutical and agrochemical intermediates. For instance, its reaction with ketones under basic conditions can yield α-hydroxymethyl ketones. This approach circumvents the challenges associated with handling gaseous formaldehyde directly. nih.gov A related derivative, N-nosyl-O-bromoethyl hydroxylamine, has been shown to be an effective formaldehyde surrogate for C-C bond-forming aldol (B89426) reactions. rsc.org

In addition to acting as a formaldehyde source, the reagent can function as a formaldimine (CH₂=NH) surrogate. rsc.org This reactivity is harnessed to produce α-aminomethyl ketones through a process analogous to the Mannich reaction. rsc.org The in situ generation of the formaldimine equivalent allows for the efficient aminomethylation of ketone enolates. rsc.org This methodology provides access to α-aminomethyl ketone derivatives, which are recognized for their potential in medicinal chemistry. Research on N-nosyl-O-bromoethyl hydroxylamine has demonstrated its utility in chemo- and stereoselective Mannich reactions, and even in challenging catalytic asymmetric versions. rsc.org

The versatility of this reagent scaffold extends to its role as a 1,2-oxazetidine surrogate. rsc.org This functionality enables unique umpolung (polarity-inverted) C–O bond-forming reactions. rsc.org For example, N-nosyl-O-bromoethyl hydroxylamine has been used to synthesize chiral α-alkoxyl indanone carboxylates through this pathway. rsc.org This transformation highlights the compound's capacity to act as a precursor to a four-membered heterocyclic intermediate that facilitates otherwise challenging bond constructions.

The following table summarizes the surrogate capabilities of the O-(2-bromoethyl)hydroxylamine scaffold.

| Surrogate For | Key Transformation | Resulting Functional Group | Product Example |

| Formaldehyde | Aldol-type Reaction | Hydroxymethyl (-CH₂OH) | α-Hydroxymethyl ketones rsc.org |

| Formaldimine | Mannich-type Reaction | Aminomethyl (-CH₂NH₂) | α-Aminomethyl ketones rsc.org |

| 1,2-Oxazetidine | Umpolung C-O Formation | Alkoxy (-OR) | α-Alkoxyl indanones rsc.org |

Electrophilic Amination Reactions Involving Hydroxylamine Derivatives

Electrophilic amination serves as a powerful strategy for carbon-nitrogen bond formation, functioning as an umpolung, or reverse polarity, approach to traditional amination methods where the nitrogen source is typically nucleophilic. nih.gov In this class of reactions, the aminating agent acts as an electrophile. nih.gov Hydroxylamine derivatives are a prominent class of reagents used for this purpose. nih.govwiley-vch.deresearchgate.net The general structure for these substitution-type reagents is R₂N-X, where X is an electron-withdrawing group that acts as a leaving group upon nucleophilic attack. nih.gov

While this compound itself can act as a nucleophile, the broader class of O-substituted hydroxylamines are versatile precursors for electrophilic amination. researchgate.net Their reactivity can be tuned by modifying the leaving group on the oxygen atom. researchgate.net For instance, hydroxylamine-O-sulfonic acid (HOSA) functions as an electrophile in neutral or acidic conditions. researchgate.net More complex, bench-stable hydroxylamine derivatives have been developed that enable the direct installation of unprotected amino groups into various molecules, which is a significant advancement for improving step-efficiency in organic synthesis. nih.gov

These reactions can proceed without a catalyst or be catalyzed by transition metals. wiley-vch.de In transition-metal-catalyzed processes, such as those using copper or rhodium, the mechanism often involves oxidative addition of the metal into the N-O bond of the hydroxylamine reagent, followed by reductive elimination to form the new C-N bond. nih.govwiley-vch.de This is mechanistically distinct from well-known C-N cross-coupling reactions where the nitrogen source acts as a nucleophile. wiley-vch.de

Table 1: Examples of Hydroxylamine-Derived Electrophilic Aminating Agents

| Reagent Class | Example | Key Feature |

|---|---|---|

| O-Sulfonyl Hydroxylamines | Hydroxylamine-O-sulfonic acid (HOSA) | Acts as an electrophile in acidic/neutral media. researchgate.net |

| O-Acyl Hydroxylamines | O-Benzoylhydroxylamines | Commonly used in copper-catalyzed hydroaminations. nih.gov |

| O-Phosphinyl Hydroxylamines | O-Diphenylphosphinyl hydroxylamine | Used for amination of stabilized carbanions. ariel.ac.il |

| Activated N-Boc Hydroxylamines | O-Tosyl N-Boc hydroxylamines | Can undergo intramolecular aziridination upon deprotection. researchgate.net |

Oxidation and Reduction Pathways

The chemical reactivity of this compound includes the potential for both oxidation and reduction, targeting different parts of the molecule depending on the reagents and conditions employed.

This compound is susceptible to oxidation. The hydroxylamine moiety is the primary site for such transformations. Analogous to other O-substituted hydroxylamines, oxidation can lead to the formation of oximes or nitroso compounds. evitachem.com The specific products obtained would depend on the strength and nature of the oxidizing agent used. For instance, studies on the parent compound, hydroxylamine, show that its oxidation by iron(III) can yield different nitrogen-containing products, such as dinitrogen monoxide (N₂O) or dinitrogen (N₂), depending on the reaction stoichiometry. rsc.org This suggests that the oxidation of the N-O bond in O-(2-bromoethyl)hydroxylamine could lead to various nitrogen-based products through complex reaction pathways.

The compound can also undergo various reductive transformations. Reduction typically targets the N-O bond of the hydroxylamine functional group or the carbon-bromine bond. Mild reducing agents would likely cleave the relatively weak N-O bond to yield the corresponding amine. evitachem.com More potent reducing conditions could potentially also lead to the reduction of the C-Br bond, resulting in dehalogenation. The specific outcome is contingent on the choice of reducing agent and the reaction conditions.

Reaction Mechanism Elucidation

Understanding the reaction mechanisms of this compound is key to leveraging its synthetic utility. Its bifunctional nature, possessing both a nucleophilic hydroxylamine group and an electrophilic bromoethyl group, allows for diverse reactivity.

The presence of a bromine atom on the ethyl group makes this compound an excellent substrate for nucleophilic substitution reactions. The carbon atom attached to the bromine is electrophilic due to the high electronegativity of the halogen, making it susceptible to attack by nucleophiles. youtube.comyoutube.com

As the bromoethyl group is a primary haloalkane, this substitution proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. chemguide.co.uk The key steps of this mechanism are:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbon atom bonded to the bromine. This attack occurs from the side opposite to the bromine atom, known as "backside attack". chemguide.co.uk

Transition State: A transient, high-energy transition state is formed where the nucleophile and the leaving group (bromide) are both partially bonded to the carbon atom. youtube.com

Leaving Group Departure: Simultaneously with the formation of the new C-Nu bond, the carbon-bromine bond breaks, and the bromide ion (Br⁻) is expelled as the leaving group. chemguide.co.uk

This entire process occurs in a single, concerted step. chemguide.co.uk If the carbon atom were a stereocenter, the Sₙ2 mechanism would result in an inversion of its configuration. A wide variety of nucleophiles can participate in this reaction, leading to the formation of diverse organic compounds.

Under basic conditions, this compound can act as a versatile surrogate for highly reactive small molecules like formaldehyde and formaldimine. A related N-protected analogue has been shown to function as a formaldehyde, formaldimine, and 1,2-oxazetidine surrogate, enabling a range of C-C and C-O bond-forming reactions. rsc.org

The proposed mechanism for this reactivity involves an initial intramolecular cyclization. Upon treatment with a base, the hydroxylamine nitrogen is deprotonated, becoming a more potent internal nucleophile. This nucleophilic nitrogen then attacks the electrophilic carbon of the bromoethyl group, displacing the bromide ion to form a transient, reactive 1,2-oxazetidine intermediate. rsc.org

This 1,2-oxazetidine can then be attacked by external nucleophiles, leading to ring-opening and the formation of new bonds.

C-C Bond Formation: When reacted with nucleophiles such as enolates derived from ketones, it can participate in reactions analogous to the aldol or Mannich reactions. This results in the formation of α-hydroxymethyl ketones or α-aminomethyl ketones, respectively. rsc.org

C-O Bond Formation: The surrogate can also engage in umpolung (reverse polarity) C-O bond-forming reactions to yield products like chiral α-alkoxy indanone carboxylates. rsc.org

This surrogate functionality provides a stable and easy-to-handle alternative to using gaseous formaldehyde or unstable formaldimines directly in synthesis. rsc.org

Table 2: Surrogate Functionality of O-(2-bromoethyl)hydroxylamine Derivatives

| Surrogate For | Reaction Type | Bond Formed | Resulting Product Class |

|---|---|---|---|

| Formaldehyde | Aldol-type Reaction | C-C | α-Hydroxymethyl ketones rsc.org |

| Formaldimine | Mannich-type Reaction | C-C | α-Aminomethyl ketones rsc.org |

| 1,2-Oxazetidine | Umpolung Reaction | C-O | α-Alkoxy ketones/esters rsc.org |

Theoretical and Computational Approaches to Reaction Pathways

The elucidation of reaction mechanisms for compounds like this compound can be significantly enhanced through the use of theoretical and computational chemistry. These methods provide a molecular-level understanding of reaction pathways, transition states, and the factors governing reactivity. While specific computational studies focusing exclusively on this compound are not extensively available in public literature, the reaction pathways can be inferred from computational analyses of analogous systems and fundamental reaction types.

The primary reactive centers of O-(2-bromoethyl)hydroxylamine are the nucleophilic nitrogen atom of the hydroxylamine group and the electrophilic carbon atom attached to the bromine atom. This structure allows for several potential reaction pathways, including intermolecular nucleophilic substitution (SN2), intramolecular nucleophilic substitution (leading to cyclization), and elimination reactions, particularly under basic conditions.

Density Functional Theory (DFT) is a powerful and widely used computational method to model these reaction pathways. sciforum.net DFT calculations can map out the potential energy surface (PES) for a given reaction, identifying the low-energy paths from reactants to products. sciforum.netlibretexts.org Key points on the PES that are characterized include local minima, which correspond to reactants, products, and stable intermediates, and saddle points, which correspond to transition states. libretexts.org The energy difference between the reactants and the transition state determines the activation energy (Ea), a critical factor in reaction kinetics. sciforum.netresearchgate.net

A significant aspect of computational modeling is the inclusion of solvent effects, as these can dramatically influence reaction rates and pathways. sciforum.net The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous medium with a specific dielectric constant, providing a more realistic simulation of reactions in solution. sciforum.netresearchgate.net

One of the key reactions of O-(2-bromoethyl)hydroxylamine is its behavior as a surrogate for formaldehyde, formaldimine, and 1,2-oxazetidine under basic conditions. rsc.org This suggests a complex reaction sequence likely initiated by deprotonation, followed by intramolecular substitution or rearrangement. For a closely related compound, N-nosyl-O-bromoethyl hydroxylamine, it has been shown to react under basic conditions to form a variety of products, highlighting the versatile reactivity of the bromoethyl hydroxylamine scaffold. rsc.org

To illustrate the type of data generated from such computational studies, the following table presents calculated activation energies for a model SN2 reaction between a methyl halide and various nucleophiles, calculated using DFT with the B3LYP functional. This data, while not specific to O-(2-bromoethyl)hydroxylamine, provides insight into the energetic barriers typical for the substitution at a carbon-bromine bond.

Table 1: Calculated Parameters for a Model SN2 Reaction (X⁻ + CH₃Cl → CH₃X + Cl⁻) Data from a computational study on a model SN2 reaction. sciforum.net

| Nucleophile (X⁻) | Solvent | Activation Energy (Ea) (kcal/mol) | Reaction Enthalpy (ΔH) (kcal/mol) | Computational Method | Basis Set |

| F⁻ | Gas Phase | 0.3 | -26.7 | DFT (B3LYP) | 6-31+G |

| Cl⁻ | Cyclohexane | 12.2 | - | DFT (B3LYP) | 6-31+G |

| Cl⁻ | Acetonitrile | 17.3 | - | DFT (B3LYP) | 6-31+G |

| Br⁻ | Cyclohexane | 11.1 | - | DFT (B3LYP) | 6-31+G |

| Br⁻ | Acetonitrile | 14.3 | - | DFT (B3LYP) | 6-31+G |

| I⁻ | Cyclohexane | 14.2 | - | DFT (B3LYP) | 6-311G (I) |

| I⁻ | Acetonitrile | 16.2 | - | DFT (B3LYP) | 6-311G* (I) |

This table demonstrates how computational methods can quantify the energetic landscape of a reaction. For O-(2-bromoethyl)hydroxylamine, a key intramolecular reaction would be the nucleophilic attack of the nitrogen atom on the carbon bearing the bromine atom, leading to a cyclic product. A theoretical study of this pathway would involve calculating the geometry and energy of the transition state for this ring-closing reaction. The preference for intramolecular versus intermolecular reactions could also be assessed by comparing the activation barriers for cyclization versus reaction with an external nucleophile.

Applications in Advanced Organic Synthesis and Chemical Sciences

Construction of Carbon-Carbon and Carbon-Oxygen Bonds

A significant application of O-(2-bromoethyl)hydroxylamine derivatives lies in their ability to facilitate the construction of crucial chemical bonds. By acting as a latent source for reactive C1 electrophiles, the reagent provides a practical alternative to using gaseous formaldehyde (B43269) or unstable imines directly. rsc.org

N-nosyl-O-(2-bromoethyl)hydroxylamine serves as an effective formaldehyde equivalent for the synthesis of α-hydroxymethyl ketones. rsc.org In the presence of a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), the reagent is believed to generate formaldehyde in situ. This intermediate is then trapped by a ketone enolate, leading to an aldol-type addition that introduces a hydroxymethyl group at the α-position of the ketone. rsc.orgnih.gov This method provides a reliable pathway to valuable β-hydroxy ketones, which are key building blocks in the synthesis of pharmaceuticals and other complex molecules. masterorganicchemistry.comwikipedia.org

Table 1: Synthesis of α-Hydroxymethyl Ketones using N-Nosyl-O-(2-bromoethyl)hydroxylamine This table summarizes the scope of the hydroxymethylation reaction with various ketone substrates as reported in the literature.

| Starting Ketone | Product | Yield (%) |

| 1-Indanone | 2-Hydroxy-2,3-dihydro-1H-inden-1-one | 85 |

| 4-Methoxy-1-indanone | 2-Hydroxy-4-methoxy-2,3-dihydro-1H-inden-1-one | 81 |

| 1-Tetralone | 2-Hydroxy-3,4-dihydronaphthalen-1(2H)-one | 75 |

| Chalcone | 1,3-Diphenyl-2-(hydroxymethyl)prop-2-en-1-one | 68 |

| Data sourced from research on N-nosyl-O-bromoethyl hydroxylamine (B1172632) acting as a formaldehyde surrogate. rsc.org |

The same reagent, N-nosyl-O-(2-bromoethyl)hydroxylamine, can also function as a formaldimine (CH₂=NNs) surrogate to produce α-aminomethyl ketones. rsc.org These compounds are of significant interest in medicinal chemistry due to their prevalence in bioactive molecules. researchgate.net The reaction proceeds via a Mannich-type mechanism where the in situ-generated formaldimine equivalent reacts with a ketone enolate. rsc.org This provides a direct route to protected α-aminomethyl ketones, which can be subsequently deprotected to reveal the primary amine.

Table 2: Synthesis of α-Aminomethyl Ketones This table shows representative examples of α-aminomethylation of ketones using N-nosyl-O-(2-bromoethyl)hydroxylamine. rsc.org

| Starting Ketone | Product (N-Nosyl Protected) | Yield (%) |

| 1-Indanone | 2-((2-nitrophenyl)sulfonamido)methyl)-2,3-dihydro-1H-inden-1-one | 92 |

| 4-Chloro-1-indanone | 4-Chloro-2-(((2-nitrophenyl)sulfonamido)methyl)-2,3-dihydro-1H-inden-1-one | 88 |

| 1-Tetralone | 2-(((2-nitrophenyl)sulfonamido)methyl)-3,4-dihydronaphthalen-1(2H)-one | 85 |

| The products are the N-nosyl protected amines. The nosyl group can be removed in a subsequent step. |

The utility of N-nosyl-O-(2-bromoethyl)hydroxylamine extends to chemo- and stereoselective aldol (B89426) reactions. rsc.org Because the reagent generates formaldehyde under controlled, basic conditions, it allows for selective hydroxymethylation even in the presence of other electrophilic sites. rsc.org This controlled generation of the reactive species is crucial for achieving high selectivity. Research has demonstrated that by using chiral catalysts in conjunction with this reagent, it is possible to achieve asymmetric aldol additions, yielding chiral α-hydroxymethyl ketones with moderate enantioselectivity. rsc.org

The generation of a formaldimine equivalent from N-nosyl-O-(2-bromoethyl)hydroxylamine enables its use in Mannich reactions for C-C bond formation. rsc.orgresearchgate.net A key advantage of this methodology is the ability to perform these transformations under relatively mild conditions. Furthermore, the development of asymmetric Mannich reactions using this reagent has been a significant advance. By employing a chiral catalyst system, researchers have successfully synthesized chiral α-aminomethyl indanone carboxylates with moderate enantioselectivities, demonstrating the potential for creating stereochemically complex products. rsc.org

In a distinct mode of reactivity, N-nosyl-O-(2-bromoethyl)hydroxylamine can participate in Umpolung (polarity reversal) C-O bond-forming reactions. rsc.org In this pathway, the reagent is proposed to act as a 1,2-oxazetidine surrogate. This allows for the introduction of an alkoxy group at the α-position of a carbonyl compound, specifically demonstrated in the synthesis of chiral α-alkoxyl indanone carboxylates. rsc.org This reaction represents a departure from the typical electrophilic nature of the α-carbon in enolates, showcasing the reagent's versatility in promoting unconventional bond formations. organic-chemistry.org

Precursor for Complex Molecular Scaffolds

Beyond single-step transformations, O-(2-bromoethyl)hydroxylamine derivatives are valuable precursors for constructing intricate molecular architectures. An important example is the synthesis of 1,3-aminoalcohols and spirocyclic azetidines from β-keto phosphonates. nih.gov

In an advanced application, N-nosyl-O-(2-bromoethyl)hydroxylamine facilitates a tandem α-hydroxymethylation and α-aminomethylation reaction with aromatic cyclic β-keto phosphonates. nih.gov Mechanistic studies suggest that the reagent generates both formaldehyde and nosylamide in situ. These intermediates then trigger a sequence of reactions, including Horner-Wadsworth-Emmons, Michael addition, and aldol reactions, to furnish 1,3-aminoalcohols in good yields. nih.gov These highly functionalized products serve as versatile intermediates that can be converted into more complex heterocyclic systems. For instance, a one-step Mitsunobu reaction transforms the 1,3-aminoalcohols into spirocyclic and bispirocyclic azetidines, which are valuable and sought-after structures in drug discovery. nih.gov

Formation of Modified Biomolecules and Crosslinking Agents

The structure of O-(2-bromoethyl)hydroxylamine hydrobromide is well-suited for the modification of biomolecules and the creation of crosslinking agents. The hydroxylamine group can react with carbonyl compounds, such as aldehydes and ketones present in biomolecules (or introduced synthetically), to form stable oxime linkages. Subsequently, the bromoethyl group provides a handle for further functionalization or for linking to another molecule.

This reactivity is particularly valuable in bioconjugation chemistry. For instance, the hydroxylamine moiety can be used for the chemoselective ligation of peptides. This process allows for the joining of two unprotected molecules, such as a peptide with an N-terminal hydroxylamine and another with an α-ketoacid, to form a stable amide bond. nih.gov This method is a cornerstone for creating modified proteins and peptides with novel functions.

The compound acts as a precursor for crosslinking agents by virtue of its two reactive ends. One end can be attached to a molecule or surface, and the other end (the bromo group) can then react with a nucleophile on a second molecule, effectively "crossing" the two.

Table 1: Applications in Biomolecule Modification

| Application Area | Reaction Principle | Resulting Structure | Significance |

|---|---|---|---|

| Peptide Ligation | Reaction of the hydroxylamine with an α-ketoacid on another peptide. | Formation of a native amide bond between two peptide fragments. | Enables the synthesis of large, complex proteins and modified peptides. nih.gov |

| Bioconjugation | Formation of oxime linkages with aldehydes or ketones on biomolecules. | Covalent attachment of the bromoethyl group for further modification. | Allows for the site-specific labeling and functionalization of proteins and other biomolecules. |

Utility in Heterocyclic Compound Synthesis

Hydroxylamine derivatives are fundamental building blocks in the synthesis of a wide array of heterocyclic compounds. This compound is a precursor for various heterocyclic systems due to its ability to participate in cyclization reactions. Under basic conditions, a related compound, N-nosyl-O-bromoethyl hydroxylamine, can act as a surrogate for 1,2-oxazetidine, a four-membered heterocycle, through intramolecular cyclization. rsc.org This suggests that O-(2-bromoethyl)hydroxylamine could undergo similar transformations.

The general utility of hydroxylamines in forming heterocycles is well-established. For example, hydroxylamine hydrochloride is used in the synthesis of hydroquinoline-containing heterocycles. nih.gov The dual functionality of this compound allows for tandem reactions where the hydroxylamine first reacts to form an intermediate, which then undergoes cyclization involving the bromoethyl group.

Role in the Development of Pharmaceutical and Agrochemical Intermediates

A significant application of this compound is in the synthesis of key intermediates for the pharmaceutical and agrochemical industries. Specifically, it serves as a reagent for producing α-hydroxymethyl ketones and α-aminomethyl ketones. rsc.org These structural motifs are present in many biologically active molecules.

The development of new therapeutic agents often relies on novel hydroxylamine derivatives. For example, O-alkylhydroxylamines have been investigated as potent inhibitors of the enzyme Indoleamine 2,3-dioxygenase-1 (IDO1), a target in cancer therapy. nih.gov Other hydroxylamine derivatives have been designed as antibacterial agents that inhibit the bacterial ribonucleotide reductase (RNR) enzyme, which is crucial for DNA synthesis and repair. researchgate.net this compound provides a synthetic route to such derivatives, serving as a starting material for molecules with potential therapeutic value.

Table 2: Key Intermediates Synthesized Using this compound

| Intermediate | Synthetic Utility | Relevance |

|---|---|---|

| α-Hydroxymethyl ketones | Building blocks in multi-step syntheses. | Important precursors for various pharmaceutical and agrochemical products. |

| α-Aminomethyl ketones | Scaffolds for medicinal chemistry. | Possess potential biological activity and are used in drug design. |

Solid-Phase Synthesis Applications

Solid-phase synthesis is a powerful technique for rapidly generating large numbers of compounds. This compound and related alkoxyamines are valuable reagents in this field, particularly for creating libraries of hydroxylamine-based compounds.

Methods for Immobilization on Solid Supports

The first step in solid-phase synthesis is the attachment, or immobilization, of the initial molecule to a solid support, typically a resin. For alkoxyamines like O-(2-bromoethyl)hydroxylamine, immobilization can be achieved through the nucleophilic attack of the hydroxylamine's oxygen or nitrogen atom onto an electrophilic site on a suitably functionalized resin. google.com

A common strategy involves using a resin that contains a good leaving group. The alkoxyamine displaces this group, forming a stable covalent bond that tethers it to the solid support. google.com This immobilized hydroxylamine can then serve as the starting point for the stepwise construction of a larger molecule. nih.gov

Generation of Combinatorial Libraries of Hydroxylamine Derivatives

Once the hydroxylamine scaffold is immobilized, the principles of combinatorial chemistry can be applied to generate a diverse library of related compounds. google.com This involves performing a series of reactions on the resin-bound molecule, where different building blocks are added at each step. This process allows for the creation of thousands of unique compounds in a systematic and efficient manner.

The generation of these libraries is crucial for drug discovery, as it allows for the high-throughput screening of many compounds to identify those with desired biological activity, such as the ability to inhibit enzymes like metalloproteases. google.com

Cleavage and Deprotection Strategies in Solid-Phase Synthesis

The final stage of solid-phase synthesis is the cleavage of the completed molecule from the solid support and the removal of any protecting groups used during the synthesis. peptide.com For molecules synthesized using this compound, cleavage strategies often involve strong acids.

Hydrogen bromide (HBr), a component of the reagent itself, is used in cleavage and deprotection protocols. researchgate.net A common method involves treating the resin with a "cleavage cocktail," which typically consists of a strong acid like trifluoroacetic acid (TFA) along with scavengers. sigmaaldrich.comthermofisher.com Scavengers are added to trap reactive cationic species that are generated during the cleavage process and could otherwise cause unwanted side reactions with sensitive amino acids in a peptide chain. peptide.com The choice of cleavage reagent and conditions depends on the stability of the synthesized molecule and the nature of the resin linker. thermofisher.com In some synthetic routes, HBr in acetic acid is used to cleave protecting groups to yield the final hydroxylamine product. chemicalbook.com

Derivativatization Strategies for Analytical Purposes

In analytical chemistry, derivatization is a crucial technique employed to chemically modify an analyte to produce a new compound with properties that are more suitable for analysis by methods such as chromatography and mass spectrometry. This process is particularly vital for compounds that exhibit poor volatility, thermal instability, or lack a suitable chromophore for UV detection or functional group for efficient ionization in mass spectrometry. This compound serves as a specialized derivatizing agent, primarily targeting carbonyl-containing compounds like ketones and aldehydes for enhanced analytical detection.

The core of this strategy lies in the reaction between the aminooxy group (-ONH₂) of O-(2-bromoethyl)hydroxylamine and the carbonyl group (C=O) of an analyte. This condensation reaction forms a stable oxime ether linkage (C=N-O-CH₂CH₂Br). Oximes are generally more stable than hydrazones, which are formed from alternative hydrazine-based derivatization reagents. thermofisher.com

The primary benefits of using a reagent like O-(2-bromoethyl)hydroxylamine for derivatization in advanced analytical techniques, especially liquid chromatography-mass spectrometry (LC-MS), include:

Enhanced Ionization Efficiency: Many low-molecular-weight carbonyl compounds, such as steroid hormones, have poor ionization efficiency in common mass spectrometry sources like electrospray ionization (ESI). Converting them into oxime derivatives significantly improves their ability to be protonated or form adducts, leading to a much stronger signal. semanticscholar.orgnih.gov

Improved Chromatographic Behavior: Derivatization can alter the polarity and size of an analyte, improving its retention and peak shape in chromatographic separations. semanticscholar.org

Increased Specificity and Sensitivity: The formation of a specific derivative allows for more targeted and sensitive detection. Studies on steroid hormones using hydroxylamine derivatization for HPLC-MS analysis have demonstrated substantial increases in sensitivity, with Lower Limits of Quantification (LOQ) improving by factors ranging from 3.9 to over 200. semanticscholar.orgnih.gov

A significant body of research highlights the effectiveness of hydroxylamine derivatives in the quantitative analysis of ketosteroids in complex biological matrices like human serum and plasma. nih.govresearchgate.net In these methods, the derivatization of the keto-group is a critical sample preparation step that enables the simultaneous and sensitive measurement of multiple steroid hormones. nih.govnih.gov

The table below summarizes findings from a study that employed hydroxylamine derivatization for the LC-MS analysis of various steroid hormones, illustrating the significant improvement in detection limits.

| Analyte (Steroid Hormone) | Improvement in LOQ after Derivatization (Factor) | Reference |

|---|---|---|

| Progesterone | > 100x | semanticscholar.orgnih.gov |

| 4-Androstenedione | > 50x | semanticscholar.orgnih.gov |

| Cortisone | > 20x | semanticscholar.orgnih.gov |

| Testosterone | > 10x (compared to HA) | nih.gov |

| General Ketosteroids | 3.9 - 202.6x | semanticscholar.orgnih.gov |

While simple hydroxylamine is effective, the "2-bromoethyl" substituent in this compound introduces a unique reactive handle. The bromine atom provides a site for further chemical modification through nucleophilic substitution. This dual functionality allows for a two-step derivatization strategy. First, the aminooxy group targets carbonyls to form a stable oxime. Second, the bromo group can be reacted with another tagging molecule, potentially one with high ionization efficiency or a fluorescent tag, to further enhance detection for highly sensitive applications. This makes O-(2-bromoethyl)hydroxylamine a versatile tool for developing sophisticated analytical methods.

One potential challenge in the derivatization of asymmetrical ketones is the formation of E and Z geometric isomers of the resulting oxime, which may appear as separate peaks in a chromatogram. researchgate.net While this can complicate quantification, it can also provide an additional layer of confirmation for the identity of the analyte. semanticscholar.org

Analytical Characterization in the Context of Synthesis and Reaction Monitoring

Spectroscopic Analysis of Reaction Products and Intermediates

Spectroscopic methods are fundamental in the elucidation of the molecular structure of O-(2-bromoethyl)hydroxylamine hydrobromide and for tracking its formation during synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural confirmation of this compound. The 1H NMR spectrum provides distinct signals that correspond to the different protons within the molecule, confirming the presence of the 2-bromoethyl group attached to the hydroxylamine (B1172632) moiety.

In a typical synthesis, the reaction product is analyzed by 1H NMR. chemicalbook.com The spectrum, often recorded in a solvent like Deuterium Oxide (D₂O), reveals characteristic signals that confirm the structure of the desired product. The protons on the carbon adjacent to the bromine atom and the protons on the carbon adjacent to the oxygen atom of the hydroxylamine group give rise to distinct multiplets. Additionally, the protons of the hydroxylamine group itself produce a broad singlet. chemicalbook.com

A reported 1H NMR spectrum for this compound shows the following chemical shifts (δ) in ppm: a multiplet at approximately 3.72 ppm corresponding to the two protons of the methylene (B1212753) group attached to the bromine (-CH₂Br), a multiplet at about 4.28 ppm for the two protons of the methylene group bonded to the oxygen (-OCH₂-), and a broad singlet around 10.70 ppm attributed to the three protons of the ammonium (B1175870) group (-NH₃⁺). chemicalbook.com

Table 1: 1H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| -CH₂ Br | 3.72 | Multiplet |

| -OCH₂ - | 4.28 | Multiplet |

| -NH₃ ⁺ | 10.70 | Broad Singlet |

This data is based on a reported spectrum and may vary slightly depending on the solvent and experimental conditions. chemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Identification

The presence of the hydroxylamine group is expected to give rise to distinct stretching vibrations. The N-H stretching vibrations of the protonated amine (NH₃⁺) in the hydrobromide salt would typically appear as a broad band in the region of 3200-2800 cm⁻¹. The C-O stretching vibration is anticipated in the 1260-1000 cm⁻¹ range. The C-Br stretching vibration would be observed at lower frequencies, typically between 690 and 515 cm⁻¹. The various C-H bending and stretching vibrations of the ethyl group would also be present in their characteristic regions. Analysis of the IR spectra of related hydroxylamine derivatives and their hydrochlorides supports these expected absorption ranges. nih.gov

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification of this compound from reaction mixtures and for assessing its purity.

Column Chromatography for Purification

Column chromatography is a widely used method for the purification of organic compounds. nih.govnih.gov In the context of O-alkylhydroxylamines, flash column chromatography using silica (B1680970) gel as the stationary phase is a common practice. researchgate.net The choice of the mobile phase, typically a mixture of solvents with varying polarities such as n-hexane and ethyl acetate, is crucial for achieving effective separation of the desired product from unreacted starting materials and byproducts. uvic.ca While specific experimental conditions for the column chromatography of this compound are not detailed in the available literature, a general approach would involve using a polar stationary phase like silica gel, given the polar nature of the compound. The elution would be carried out with a solvent system that provides an optimal retention factor (Rf) for the product, allowing for its separation from less polar impurities that would elute faster and more polar impurities that would be more strongly retained on the column.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and to gain insight into its structure through fragmentation analysis. The molecular formula of the compound is C₂H₇Br₂NO, with a molecular weight of approximately 220.89 g/mol . chemicalbook.com

Upon ionization in a mass spectrometer, the molecular ion would be expected to undergo characteristic fragmentation. While a detailed experimental mass spectrum for this specific compound is not available, general fragmentation patterns of bromoalkanes and hydroxylamine derivatives can be predicted. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Predicted collision cross-section data for the protonated molecule [M+H]⁺ and other adducts have been calculated, which can aid in its identification in complex mixtures when coupled with mass analysis. The fragmentation would likely involve the cleavage of the C-C, C-O, N-O, and C-Br bonds, leading to various fragment ions that can be analyzed to confirm the connectivity of the atoms in the molecule.

Future Research Directions and Synthetic Challenges

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of advanced catalytic systems is paramount to unlocking the full synthetic potential of O-(2-bromoethyl)hydroxylamine hydrobromide and related hydroxylamine (B1172632) derivatives. While the compound itself can participate in various reactions, catalysis can offer improved yields, milder reaction conditions, and, crucially, control over selectivity.

Future research is directed towards several key areas:

Asymmetric Catalysis: A significant challenge lies in the development of catalytic systems for the enantioselective transformation of substrates using hydroxylamine derivatives. Research into chiral iridium-based catalysts for the asymmetric hydrogenation of oximes to chiral hydroxylamines has shown promise, achieving high enantioselectivity. incatt.nl Future work could adapt such catalysts for reactions involving this compound, enabling the synthesis of chiral molecules.

Transition-Metal Catalysis: The exploration of transition-metal catalysts, such as those based on iridium, for C-H activation and annulation processes could lead to novel spirocyclic derivatives. researchgate.net Palladium-catalyzed reactions are also a promising area, particularly for cross-coupling and cyclization reactions that could utilize the dual functionality of the title compound.

Organocatalysis: The use of small organic molecules as catalysts offers a green and metal-free alternative. Research into organocatalytic systems that can activate either the hydroxylamine or the bromoethyl group selectively would be a significant advancement.

Biocatalysis: The use of enzymes to catalyze reactions offers unparalleled selectivity under mild conditions. vapourtec.com Future research could focus on identifying or engineering enzymes capable of utilizing this compound as a substrate for the synthesis of complex, biologically relevant molecules.

A summary of potential catalytic systems for hydroxylamine derivatives is presented in Table 1.

| Catalyst Type | Potential Application | Expected Benefits |

| Chiral Iridium Complexes | Asymmetric synthesis of chiral amines and heterocycles | High enantioselectivity and turnover numbers |

| Palladium Catalysts | Cross-coupling and intramolecular cyclization reactions | Formation of complex heterocyclic scaffolds |

| Organocatalysts | Selective functionalization and green synthesis | Metal-free, environmentally benign reactions |

| Enzymes (Biocatalysts) | Enantio- and regioselective transformations | High selectivity under mild, aqueous conditions |

Exploration of New Chemical Transformations and Rearrangements

This compound serves as a versatile building block, and future research will undoubtedly uncover new chemical transformations and rearrangements. Its ability to act as a surrogate for other small, reactive molecules is a particularly promising area.

Key research directions include:

Surrogate Chemistry: Under basic conditions, the compound can function as a formaldehyde (B43269), formaldimine, and 1,2-oxazetidine surrogate. This allows for the synthesis of α-hydroxymethyl and α-aminomethyl ketones. Further exploration of this reactivity with a broader range of substrates and catalytic systems could lead to new and efficient C-C and C-O bond-forming reactions.

Heterocycle Synthesis: The compound is a precursor for various heterocyclic compounds. Research into novel cyclization strategies, potentially catalyzed by transition metals or organocatalysts, could expand the library of accessible heterocycles. For instance, developing new methods for the synthesis of isoxazoles and other N-O containing heterocycles is an active area of research. mdpi.com

Rearrangement Reactions: The study of rearrangement reactions involving derivatives of this compound could lead to the discovery of novel molecular scaffolds.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into flow chemistry and automated synthesis platforms represents a significant step towards more efficient, safer, and scalable chemical production. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced reaction control, improved safety, and the potential for high-throughput screening of reaction conditions. evitachem.comyoutube.com

Future research in this area will likely focus on:

Development of Flow Protocols: Designing and optimizing continuous-flow processes for reactions involving this compound. This includes nucleophilic substitutions, cyclizations, and multi-step syntheses.

Automated Reaction Optimization: Utilizing automated flow chemistry systems, potentially integrated with machine learning algorithms, to rapidly screen reaction parameters such as temperature, pressure, residence time, and catalyst loading to identify optimal conditions. evitachem.com

Telescoped Synthesis: Developing multi-step continuous processes where the product of one reaction is directly used as the substrate in the next without intermediate purification steps. This could be particularly advantageous for the synthesis of complex molecules starting from this compound.

Enhanced Safety: The use of flow reactors can mitigate the risks associated with potentially hazardous reactions or intermediates by minimizing the reaction volume at any given time. evitachem.com

The benefits of integrating this compound into flow chemistry are summarized in Table 2.

| Feature | Advantage in Flow Chemistry |

| Precise Control | Accurate control over temperature, pressure, and residence time leads to higher yields and purity. |

| Enhanced Safety | Small reaction volumes minimize risks associated with exothermic reactions or hazardous reagents. |

| Scalability | Seamless scaling from laboratory to production scale by running the system for longer periods. |

| Automation | Allows for high-throughput screening and optimization of reaction conditions. |

Sustainable and Green Chemistry Approaches in its Synthesis and Application

Adhering to the principles of green chemistry is a critical challenge for the future of chemical synthesis. Research into sustainable methods for both the synthesis and application of this compound is essential.

Key areas for improvement include:

Greener Synthesis Routes: The current synthesis often involves heating with strong acids like hydrobromic acid. Developing alternative, more environmentally benign synthetic methods that utilize greener solvents, reduce energy consumption, and minimize waste generation is a priority. rsc.org

Atom Economy: Designing reactions that maximize the incorporation of all atoms from the starting materials into the final product. This involves exploring catalytic cycles and addition reactions that avoid the formation of stoichiometric byproducts.

Use of Renewable Feedstocks: While challenging for a molecule like this compound, long-term research could explore pathways from bio-based resources.

Safer Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or bio-derived solvents in reactions utilizing this compound. rsc.org

Advanced Applications in Complex Molecule Synthesis and Materials Science

The unique reactivity of this compound makes it a promising tool for the synthesis of complex molecules and the development of new materials.

Complex Molecule Synthesis: Hydroxylamine derivatives are valuable intermediates in the synthesis of natural products and pharmaceuticals, particularly alkaloids. The bifunctional nature of this compound can be exploited to construct intricate molecular architectures through tandem or cascade reactions. Future research will likely see its application in the total synthesis of increasingly complex and biologically active molecules.

Materials Science: The compound's potential in materials science, although less explored, is significant. It can be used as a crosslinking agent for polymers. The presence of both a reactive bromine atom and a hydroxylamine group allows for its incorporation into polymer backbones or as a pendant group for further functionalization. Future research could explore its use in the development of:

Functional Polymers: Creating polymers with tailored properties for applications in drug delivery, coatings, or advanced materials.

Bioconjugation: Utilizing the reactive moieties to attach the molecule to biomolecules, creating bioconjugates for diagnostic or therapeutic purposes.

Surface Modification: Modifying the surfaces of materials to alter their properties, such as hydrophilicity or biocompatibility.

Q & A

Q. What computational tools predict the compound’s reactivity in complex systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.